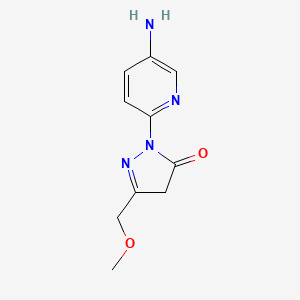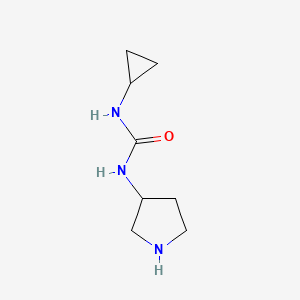
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea
Übersicht
Beschreibung
“3-Cyclopropyl-1-(pyrrolidin-3-yl)urea” is a chemical compound with the molecular formula C8H15N3O and a molecular weight of 169.22 g/mol . It is used for research purposes .
Synthesis Analysis
The synthesis of compounds similar to “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea” is characterized by a cyclopropyl group, a pyrrolidin-3-yl group, and a urea group . The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
The pyrrolidine ring, a component of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound could be pivotal in the development of new drugs with selective biological activity.
Agricultural Chemistry
Indole derivatives, which share structural similarities with 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea, are known for their role in plant growth and development. The compound’s potential as a synthetic precursor for plant hormones or as a part of pest management strategies could be an area of interest .
Material Science
In material science, the compound’s unique structure could be utilized in the synthesis of novel polymers or coatings with specific properties such as increased durability or chemical resistance .
Environmental Impact Studies
Understanding the environmental impact of chemicals is crucial. Research into the degradation pathways and potential ozone-depleting effects of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea is essential for assessing its ecological footprint .
Biotechnology Research
The compound’s role in biotechnology could be explored, particularly in the development of bioactive molecules for therapeutic use. Its structural features may influence the binding affinity to biological targets, which is significant in drug design .
Analytical Chemistry
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can be used as a standard or reference compound in various analytical techniques like NMR, HPLC, LC-MS, and UPLC, aiding in the identification and quantification of substances .
Safety and Hazards
Zukünftige Richtungen
The pyrrolidine ring, a key component of “3-Cyclopropyl-1-(pyrrolidin-3-yl)urea”, is a versatile scaffold for novel biologically active compounds. It is expected that this work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-pyrrolidin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c12-8(10-6-1-2-6)11-7-3-4-9-5-7/h6-7,9H,1-5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEXQHZFHRJYNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



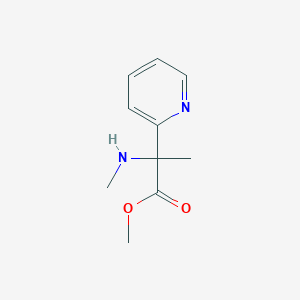
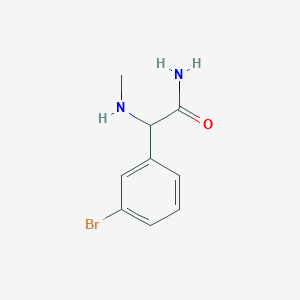
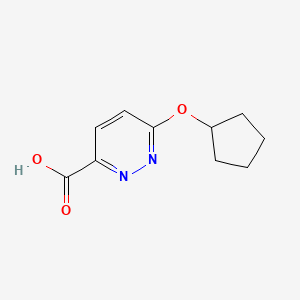
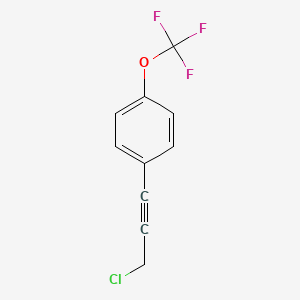
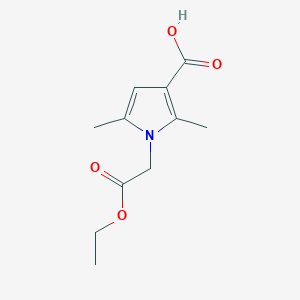
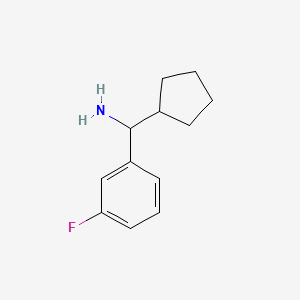
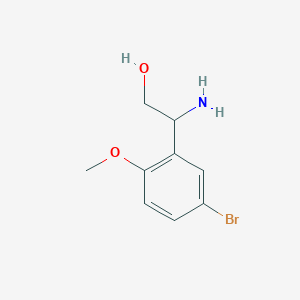
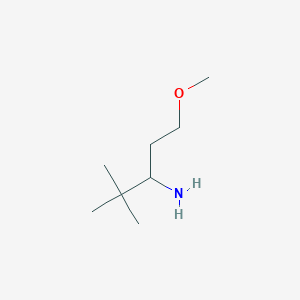
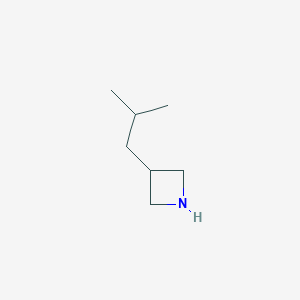
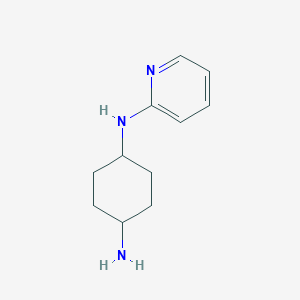

![1-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1528610.png)
![2-Bromo-6-cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1528611.png)
